molecular formula C11H10N2O2 B1204230 4-Amino-N-furan-2-yl-benzamide CAS No. 436088-30-1

4-Amino-N-furan-2-yl-benzamide

Cat. No. B1204230
M. Wt: 202.21 g/mol
InChI Key: OPUZLTHGCQFFAG-UHFFFAOYSA-N
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Description

4-Amino-N-furan-2-yl-benzamide is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 4-Amino-N-furan-2-yl-benzamide consists of a benzamide core with an amino group at the 4-position and a furan ring attached to the nitrogen of the amide group . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Synthesis and Biological Applications

  • A study focused on synthesizing new heterocyclic compounds using 4-Amino-N-furan-2-yl-benzamide derivatives, which showed promising antibacterial and antifungal activities (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Applications in Corrosion Inhibition

  • Research on amino acid compounds, including derivatives of 4-Amino-N-furan-2-yl-benzamide, revealed their effectiveness as eco-friendly corrosion inhibitors for steel in acidic solutions (M. Yadav, T. Sarkar, & Taniya Purkait, 2015).

Chemical Synthesis and Activity Relationship

  • A study explored the synthesis and serotonin 5-HT4 agonistic activity of derivatives of 4-Amino-N-furan-2-yl-benzamide, indicating significant enhancement of activity with certain structural modifications (T. Kakigami et al., 1998).

Polymer Science

  • In polymer science, a novel aromatic diamine containing imidazole, furan, and benzamide units, including 4-Amino-N-furan-2-yl-benzamide, was synthesized for the development of thermally stable polyimides with potential applications in adsorbent materials (Z. Rafiee & Molki Mohagheghnezhad, 2018).

Pharmaceutical Chemistry

  • A series of compounds including N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, a derivative of 4-Amino-N-furan-2-yl-benzamide, showing potential for binding nucleotide protein targets in medicinal chemistry (A. Saeed et al., 2015).

Anti-Hyperlipidemic Activity

  • Research on the synthesis and evaluation of N-(benzoylphenyl)-2-furamides, structurally related to 4-Amino-N-furan-2-yl-benzamide, demonstrated significant anti-hyperlipidemic activity in Wistar rats, indicating potential as lipid-lowering agents (Suhair Hikmat et al., 2017).

properties

IUPAC Name

4-amino-N-(furan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-9-5-3-8(4-6-9)11(14)13-10-2-1-7-15-10/h1-7H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUZLTHGCQFFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354471
Record name 4-Amino-N-furan-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-furan-2-yl-benzamide

CAS RN

436088-30-1
Record name 4-Amino-N-furan-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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